Neopentyl glycol dicaprate

Description

Properties

CAS No. |

27841-06-1 |

|---|---|

Molecular Formula |

C25H48O4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(3-decanoyloxy-2,2-dimethylpropyl) decanoate |

InChI |

InChI=1S/C25H48O4/c1-5-7-9-11-13-15-17-19-23(26)28-21-25(3,4)22-29-24(27)20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3 |

InChI Key |

BJDAUCLANVMIOB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC |

Other CAS No. |

27841-06-1 |

Origin of Product |

United States |

Foundational & Exploratory

Neopentyl glycol dicaprate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of neopentyl glycol dicaprate. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this versatile diester.

Chemical Structure and Identification

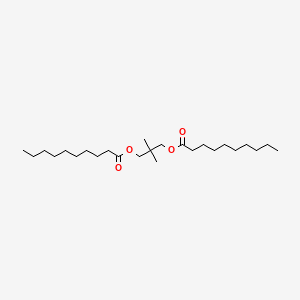

This compound is the diester of neopentyl glycol (2,2-dimethyl-1,3-propanediol) and capric acid (decanoic acid). Its chemical structure is characterized by a central quaternary carbon atom which imparts significant thermal and hydrolytic stability.

-

IUPAC Name : (3-decanoyloxy-2,2-dimethylpropyl) decanoate[1]

-

CAS Number : 27841-06-1[1]

-

Molecular Weight : 412.65 g/mol [2]

-

Synonyms : 2,2-Dimethyl-1,3-propanediyl didecanoate, Neopentyl glycol didecanoate[3]

It is important to distinguish this compound from the related mixed ester, neopentyl glycol dicaprylate/dicaprate (CAS Number: 70693-32-2), which is a reaction product of neopentyl glycol with both caprylic (octanoic) and capric (decanoic) acids.[4][5][6] This guide will focus on the dicaprate entity, but will include data for the mixed ester where relevant, as it is a common commercial product.

Physicochemical Properties

This compound is a non-ionic liquid with a range of properties that make it a valuable ingredient in various formulations. The quantitative data for its physicochemical properties are summarized in the table below. It should be noted that there are some discrepancies in the values reported in the literature, which may be due to variations in the purity of the substance or the measurement conditions.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid. | [4][7] |

| Odor | Neutral to faint fatty odor. | [7] |

| Boiling Point | 483.5 ± 18.0 °C | [3] |

| 269.60 °C (estimated for dicaprylate/dicaprate) | [5][8] | |

| Melting Point | < 0 °C (liquid at room temperature) | [7] |

| -20°C to 10°C (for dicaprylate/dicaprate) | [4] | |

| Density | 0.920 ± 0.06 g/mL | [3] |

| ~0.94 g/cm³ (at 25 °C for dicaprylate/dicaprate) | [7] | |

| Viscosity | Low | [4] |

| Solubility | Insoluble in water; soluble in oils, esters, alcohol, and most hydrophobic solvents. | [4][7][9] |

| Flash Point | 226.00 °C (estimated) | |

| 121.80 °C (estimated for dicaprylate/dicaprate) | [5][8] | |

| Refractive Index | 1.615 (for dicaprylate/dicaprate) | [8] |

| logP (o/w) | 9.476 (estimated) | |

| 3.965 (estimated for dicaprylate/dicaprate) | [5] |

Synthesis of this compound

This compound is typically synthesized through the direct esterification of neopentyl glycol with capric acid.[10] The reaction is generally carried out at elevated temperatures in the presence of an acid catalyst. Water, a byproduct of the reaction, is removed to drive the equilibrium towards the formation of the diester.

A more recent and environmentally friendly approach involves biocatalytic synthesis using immobilized lipases, such as Candida antarctica lipase (B570770) B (Lipozyme® 435), in a solvent-free system.[11] This method offers high purity and productivity under milder reaction conditions.[11]

Experimental Protocol: Biocatalytic Synthesis (Based on literature[12])

This protocol is a representative example of a biocatalytic approach to the synthesis of neopentyl glycol dicaprylate/dicaprate.

Materials:

-

Neopentyl glycol

-

Caprylic acid

-

Capric acid

-

Immobilized lipase (Candida antarctica lipase B, e.g., Lipozyme® 435)

-

Fed-batch reactor equipped with a mechanical stirrer and temperature control

Procedure:

-

Reactant Loading: The neopentyl glycol and a portion of the fatty acids (caprylic and capric acids) are loaded into the fed-batch reactor.

-

Enzyme Addition: The immobilized lipase (e.g., 3.75% w/w) is added to the reactor.[11]

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred continuously.[11]

-

Fed-Batch Addition: The remaining fatty acids are fed into the reactor over a period of time to maintain a low concentration of free fatty acids, which can inhibit the enzyme.

-

Reaction Monitoring: The progress of the reaction is monitored by analyzing samples for the disappearance of reactants and the formation of the diester product, for instance, by gas chromatography.

-

Reaction Completion and Product Isolation: Once the desired conversion is achieved (e.g., >90%), the reaction is stopped.[11] The immobilized enzyme is separated from the product by filtration and can be reused.

-

Purification: The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts, yielding a product with high purity (e.g., 92.5%).[11]

Applications and Mechanism of Action

This compound is primarily used in the cosmetics and personal care industries as an emollient, skin conditioning agent, and viscosity-increasing agent.[5][6][12] Its unique branched structure contributes to its desirable sensory properties, such as a light, silky, and non-greasy feel on the skin.[10]

Key Functions in Formulations:

-

Emollient: It forms a protective, non-occlusive film on the skin's surface, which helps to reduce water loss and maintain skin hydration, leaving the skin feeling soft and smooth.[9][13][14]

-

Texture Enhancer: It improves the spreadability of formulations, allowing for a smooth and even application of products such as creams, lotions, and foundations.[4][15]

-

Solvent: It can act as a solvent for lipophilic active ingredients, enhancing their dispersion and bioavailability in a formulation.[4][10]

-

Binder: In pressed powder formulations, it can function as a binder.[5]

-

Stability: It is stable over a wide pH and temperature range, contributing to the overall stability of the final product.[10]

Mandatory Visualizations

Caption: Synthesis of this compound.

Caption: Key Applications of this compound.

References

- 1. This compound | C25H48O4 | CID 119729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. specialchem.com [specialchem.com]

- 5. neopentyl glycol dicaprylate / dicaprate, 70693-32-2 [thegoodscentscompany.com]

- 6. Neopentyl glycol dicaprylate/dicaprate | 70693-32-2 [chemicalbook.com]

- 7. rawsource.com [rawsource.com]

- 8. guidechem.com [guidechem.com]

- 9. Hicos NDC (this compound) 네오펜틸글라이콜다이카프레이트 > HICOS Ester Emollients | 에코텍아이앤씨 [ecotech1.com]

- 10. jiuanchemical.com [jiuanchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Neopentyl Glycol Dicaprylate/Dicaprate - Cosmetic Analysis [cosmeticanalysis.com]

- 13. atamankimya.com [atamankimya.com]

- 14. sincereskincare.com [sincereskincare.com]

- 15. paulaschoice-eu.com [paulaschoice-eu.com]

Synthesis of Neopentyl Glycol Dicaprate via Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprate, a diester of neopentyl glycol and capric acid, is a versatile compound with applications in cosmetics, pharmaceuticals, and as a biolubricant. Its synthesis is primarily achieved through the esterification of neopentyl glycol with capric acid (or a mixture of caprylic and capric acids). This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both chemical and enzymatic methodologies. The guide includes structured data on reaction conditions, detailed experimental protocols, and visual representations of the synthesis pathways and workflows to facilitate understanding and replication by researchers and professionals in related fields.

Introduction

This compound is valued for its emollient, skin-conditioning, and stabilizing properties.[1] The synthesis of this diester is a focal point for researchers aiming to optimize production efficiency, product purity, and sustainability. Esterification, the core reaction, can be catalyzed by chemical agents, typically strong acids, or by enzymes, offering a greener alternative. This guide will explore both avenues, providing quantitative data and procedural details for the synthesis, purification, and characterization of the final product.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the direct esterification of neopentyl glycol with capric acid, typically in the presence of an acid catalyst. This method is known for its relatively high yields and straightforward approach.

Reaction Parameters and Quantitative Data

The efficiency of the chemical synthesis is influenced by several key parameters, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The following table summarizes the quantitative data from a study on the synthesis of a similar neopentyl glycol diester using palm oil fatty acids, which include capric acid.

| Parameter | Value | Reference |

| Molar Ratio (Fatty Acid:Neopentyl Glycol) | 2:1 | [2] |

| Catalyst | Sulfuric Acid (H₂SO₄) | [2] |

| Catalyst Concentration | 1% (by weight of fatty acids) | [2] |

| Reaction Temperature | 145 °C | [2] |

| Reaction Time | 4.56 hours | [2] |

| Yield | 90% | [2] |

An alternative approach involves the use of a heterogeneous catalyst, such as an acidic ion exchange resin (e.g., polyestyrenedivinylbenzene sulfated), which simplifies catalyst removal. This process is typically conducted at elevated temperatures over 4-5 hours, often with the use of an azeotroping agent like toluene (B28343) to continuously remove the water byproduct and drive the reaction towards completion.[3]

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from the synthesis of neopentyl glycol diesters with palm oil fatty acids.[2]

Materials:

-

Neopentyl glycol (NPG)

-

Capric acid (or a mixture of palm oil fatty acids)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Toluene

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separating funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Column for chromatography

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, Dean-Stark trap, and thermometer, add neopentyl glycol and capric acid in a 1:2 molar ratio.

-

Catalyst Addition: Add 1% (by weight of the capric acid) of concentrated sulfuric acid to the reaction mixture.

-

Esterification Reaction: Heat the mixture to 145 °C with continuous stirring. The reaction is carried out for approximately 4.5 hours. Water produced during the reaction can be collected in the Dean-Stark trap, optionally with the aid of an azeotroping agent like toluene.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to confirm the consumption of starting materials and the formation of the diester.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separating funnel and wash it with water to remove the acid catalyst and any unreacted neopentyl glycol.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (if any) using a rotary evaporator.

-

Further purify the crude product by passing it through a silica gel column using toluene as the eluent.

-

Finally, remove any remaining unreacted fatty acid by vacuum distillation to obtain the pure this compound.

-

Enzymatic Synthesis of this compound

Enzymatic synthesis, a cornerstone of green chemistry, offers a milder and more selective alternative to chemical methods. Lipases are commonly employed as biocatalysts for the esterification reaction.

Reaction Parameters and Quantitative Data

The enzymatic synthesis of neopentyl glycol dicaprylate/dicaprate has been successfully demonstrated using an immobilized lipase (B570770) in a solvent-free system.[4]

| Parameter | Value | Reference |

| Biocatalyst | Lipozyme® 435 (immobilized Candida antarctica lipase B) | [4] |

| Reaction System | Solvent-free, Fed-batch reactor | [4] |

| Reaction Temperature | 80 °C | [4] |

| Reaction Time | 6 hours | [4] |

| Product Purity | 92.5% | [4] |

A fed-batch approach, where the fatty acid is added incrementally, is often employed to minimize the inhibition of the enzyme by high substrate concentrations.[4] For similar neopentyl glycol esters, optimal conditions for Novozym® 435 have been reported as 3.75% w/w of the immobilized enzyme at 80 °C.[4]

Detailed Experimental Protocol: Enzymatic Esterification

The following is a generalized protocol based on the available literature for the enzymatic synthesis of neopentyl glycol esters.

Materials:

-

Neopentyl glycol (NPG)

-

Capric acid

-

Immobilized lipase (e.g., Novozym® 435)

Equipment:

-

Jacketed glass reactor with a vertical paddle stirrer and temperature control

-

Peristaltic pump (for fed-batch operation)

-

Vacuum system (optional, for water removal)

Procedure:

-

Reaction Setup: Add neopentyl glycol and the immobilized lipase (e.g., 3.75% w/w of total substrates) to the jacketed glass reactor.

-

Reaction Initiation: Heat the reactor to 80 °C with continuous stirring.

-

Fed-Batch Addition: Gradually add the capric acid to the reactor using a peristaltic pump over a set period. This maintains a low concentration of the acid, preventing enzyme inhibition.

-

Esterification Reaction: Continue the reaction for a total of 6 hours at 80 °C. The removal of water, a byproduct of the reaction, can be facilitated by conducting the reaction in an open-air reactor or under a mild vacuum to shift the equilibrium towards product formation.

-

Catalyst Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse in subsequent batches.

-

Purification: The product can be used directly in some applications without further purification, especially if high conversion is achieved.[5] For higher purity, vacuum distillation or chromatographic methods can be employed to remove any unreacted starting materials.

Visualization of Synthesis Pathways and Workflows

Chemical Synthesis Pathway

References

Physical and chemical properties of Neopentyl glycol dicaprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprate is a synthetic ester with significant applications in the cosmetic and potentially in the pharmaceutical industries. This technical guide provides an in-depth review of its physical and chemical properties, synthesis, and safety profile. It also explores its role as an emollient and its potential as a component in drug delivery systems. Detailed experimental methodologies for the characterization of this compound are provided, alongside visualizations of its synthesis and its mechanism of action in enhancing skin penetration.

Introduction

This compound (NGDC) is the diester of neopentyl glycol and capric acid.[1] It is a versatile ingredient valued for its emollient and skin-conditioning properties in cosmetic and personal care products.[2][3] Its unique chemical structure, featuring a branched neopentyl glycol backbone, imparts desirable sensory characteristics such as a light, silky feel and a non-greasy finish.[4][5] For drug development professionals, NGDC presents potential as a non-irritating, hypoallergenic excipient that can enhance the bioavailability of lipophilic active pharmaceutical ingredients (APIs).[6][7] This guide aims to consolidate the available technical data on NGDC, providing a resource for its evaluation in both cosmetic and pharmaceutical formulations.

Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[8][9] It possesses a neutral to faint fatty odor.[9] Key physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [8][9] |

| Odor | Neutral to faint fatty odor | [9] |

| Melting Point | < 0 °C | [9] |

| Boiling Point | 200 °C (decomposes) | [9] |

| Density | ~0.94 g/cm³ (at 25 °C) | [9] |

| Solubility | Insoluble in water; soluble in oils and esters | [8][9] |

Chemical Properties

Chemically, this compound is a stable ester. Its structure and key chemical identifiers are detailed in Table 2.

| Property | Value | Reference(s) |

| Chemical Name | 2,2-dimethyl-1,3-propanediyl didecanoate | |

| INCI Name | Neopentyl Glycol Dicaprylate/Dicaprate | [10] |

| CAS Number | 70693-32-2 | [11] |

| Molecular Formula | C25H48O4 | |

| Molar Weight | 412.65 g/mol | |

| Log P (Octanol/Water Partition Coefficient) | 9.62 (estimated) | [7] |

Synthesis

This compound is synthesized via a direct esterification reaction between neopentyl glycol and capric acid.[4][8] This process is typically carried out under controlled heating in the presence of a catalyst.[8] The resulting diester is then purified to remove any by-products and impurities.[8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not widely available in the public domain. However, standardized methods such as those from the Organisation for Economic Co-operation and Development (OECD) are typically employed.[6] The following are representative protocols.

Determination of Boiling Point (OECD Guideline 103)

The boiling point can be determined using a dynamic method where the vapor pressure of the substance is measured as a function of temperature.[6] The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure. A distillation method or a differential scanning calorimetry (DSC) method can also be used.[6]

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be determined using a pycnometer, a hydrometer, or an oscillating densitometer.[6] The measurement is typically performed at a constant temperature, for example, 25 °C.

Determination of Viscosity (OECD Guideline 114)

For a liquid like this compound, the viscosity can be measured using a capillary viscometer or a rotational viscometer.[6] The kinematic viscosity is measured and then converted to dynamic viscosity by multiplying by the density of the substance at the same temperature.[6]

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 117)

The partition coefficient (Log P) is a measure of the lipophilicity of a substance. For this compound, the HPLC method is suitable.[12] The retention time of the substance on a reversed-phase HPLC column is compared to that of standard substances with known Log P values.[12]

Applications in Drug Development

While primarily used in cosmetics, the properties of this compound make it an interesting candidate for pharmaceutical applications, particularly in topical and oral drug delivery.

Emollient and Skin Penetration Enhancer

As an emollient, this compound can improve the sensory characteristics of topical formulations and help maintain skin hydration by forming an occlusive layer that reduces transepidermal water loss.[10] Its lipophilic nature allows it to interact with the lipids of the stratum corneum, potentially disrupting their highly ordered structure and thereby enhancing the penetration of co-administered drugs.[4][13]

Potential Role in Self-Emulsifying Drug Delivery Systems (SEDDS)

Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[14] These systems are used to enhance the solubility and bioavailability of poorly water-soluble drugs.[14] While specific data for this compound in SEDDS is limited, similar compounds like propylene (B89431) glycol dicaprate have been investigated for this purpose.[14] Given its properties as an oily vehicle and its good solubilizing characteristics for lipophilic compounds, this compound is a promising candidate for inclusion in SEDDS formulations.

Toxicological Profile

This compound is considered to be a safe ingredient for use in cosmetic products.[2] It is classified as a non-irritant and hypoallergenic.[6] Repeated dermatological tests have shown no evidence of irritation, sensitization, or phototoxicity.[6] In vitro studies, such as the hen's egg test-chorioallantoic membrane (HET-CAM) assay, have indicated a very low potential for ocular irritation.[7]

Conclusion

This compound is a well-characterized synthetic ester with a favorable safety profile and desirable physical and chemical properties for formulation development. While its primary applications are currently in the cosmetics industry, its characteristics suggest potential for use in pharmaceutical formulations, particularly for topical and oral delivery of poorly soluble drugs. Further research into its role in advanced drug delivery systems like SEDDS is warranted to fully explore its potential in the pharmaceutical field.

References

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. Propylene Glycol Dicaprylate/Dicaprate [doi.usp.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. jiuanchemical.com [jiuanchemical.com]

- 5. Improvement on Synthesis and Purification Process of Neopentyl Glycol-Academax [academax.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. specialchem.com [specialchem.com]

- 9. rawsource.com [rawsource.com]

- 10. lesielle.com [lesielle.com]

- 11. ewg.org [ewg.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. The effects of glycols on molecular mobility, structure, and permeability in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2012071043A1 - Self micro-emulsifying drug delivery system with increased bioavailability - Google Patents [patents.google.com]

An In-depth Technical Guide to Neopentyl Glycol Dicaprate for Researchers and Drug Development Professionals

Central Identifier: Neopentyl Glycol Dicaprate CAS Number: 27841-06-1 Molecular Formula: C25H48O4 Molecular Weight: 412.65 g/mol [1]

This technical guide provides a comprehensive overview of this compound, a versatile diester with significant applications in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its synthesis, physicochemical properties, analytical methods, and its role as an excipient in drug delivery systems.

Physicochemical and Toxicological Profile

This compound is the diester of neopentyl glycol and capric acid.[2] It is a non-ionic liquid that is clear to light yellow in appearance.[3] Its properties as a lightweight emollient with a non-greasy feel make it a valuable ingredient in topical formulations.[2][4]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 27841-06-1 | [5] |

| Molecular Formula | C25H48O4 | [5] |

| Molecular Weight | 412.65 g/mol | [1] |

| Appearance | Clear to light yellow liquid | [3] |

| Solubility | Insoluble in water; soluble in oils and esters | [4] |

From a toxicological standpoint, this compound is generally considered safe for its intended use in topical applications. Repeated dermatological tests have shown it to be a non-irritant and hypoallergenic.[6] It is also reported to have a low likelihood of clogging pores.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of neopentyl glycol with capric acid. This process can be achieved through chemical catalysis or more environmentally friendly enzymatic pathways.

Chemical Synthesis Workflow

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Neopentyl Glycol Dicaprate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprate (CAS No: 27841-06-1), a diester of neopentyl glycol and capric acid, is a versatile emollient and solvent widely utilized in the pharmaceutical and cosmetic industries. Its unique properties, including its light feel, excellent spreadability, and ability to solubilize active ingredients, make it a valuable component in a diverse range of formulations. A thorough understanding of its solubility in various organic solvents is paramount for formulators to ensure product stability, efficacy, and desired sensory characteristics. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Solubility Profile | Temperature (°C) | Data Type |

| Water | Aqueous | Insoluble | Ambient | Qualitative |

| Ethanol | Polar Protic Alcohol | Soluble | Ambient | Semi-Quantitative |

| Isopropanol | Polar Protic Alcohol | Soluble | Ambient | Qualitative |

| Mineral Oil | Non-polar Hydrocarbon | Soluble | Ambient | Qualitative |

| Isopropyl Myristate | Ester | Soluble | Ambient | Qualitative |

| Caprylic/Capric Triglyceride | Ester | Soluble | Ambient | Qualitative |

| Cyclopentasiloxane | Silicone | Soluble | Ambient | Semi-Quantitative |

| Dimethicone (10 mm²/s) | Silicone | Soluble | Ambient | Semi-Quantitative |

| Dimethicone (100 mm²/s) | Silicone | Partially Soluble | Ambient | Semi-Quantitative |

| Aromatic Hydrocarbons | Non-polar Aromatic | Soluble | Ambient | Qualitative |

| Mineral Spirits | Non-polar Hydrocarbon | Soluble | Ambient | Qualitative |

Note on Semi-Quantitative Data: "Soluble" indicates that this compound is soluble at concentrations of 20%, 50%, and 80% (w/w). "Partially Soluble" indicates solubility at some, but not all, of these concentrations.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, which is a standard technique for liquid-liquid solubility determination.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Calibrated analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrumentation.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 12-24 hours) to allow for the complete separation of the two phases (the solvent saturated with the solute and the excess solute).

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, upper solvent phase using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original (undiluted) saturated solvent phase, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or weight percent (wt%).

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on formulation requirements.

Caption: A workflow for selecting an appropriate organic solvent for this compound.

A Technical Guide to the Thermal Properties of Neopentyl Glycol Dicaprate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprate is a diester of neopentyl glycol and capric acid, widely utilized in the cosmetic and personal care industries as an emollient, texture enhancer, and solvent.[1][2] Its favorable sensory characteristics, such as a light, silky feel, and good spreadability, make it a popular ingredient in a variety of formulations, including skincare, sun care, and color cosmetics.[1][3] In the context of drug development, particularly for topical and transdermal delivery systems, the thermal properties of excipients like this compound are of paramount importance. These properties influence the manufacturing process, stability, and ultimately the performance of the final product. This technical guide provides an in-depth overview of the core thermal properties of this compound, detailed experimental methodologies for their determination, and a visualization of its synthesis pathway.

Data Presentation: Thermal Properties

The thermal properties of this compound are summarized in the tables below. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributed to variations in measurement techniques, sample purity, and the fact that "this compound" can sometimes refer to a mixture of esters.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Melting Point | -20°C to 10°C | [1] |

| < 0°C (liquid at room temperature) | [4] | |

| Boiling Point | 269.6°C at 760 mmHg | [5] |

| 200°C (decomposes) | [4] | |

| 483.27°C (estimated) | [6] | |

| Flash Point | 121.8°C (estimated) | [3] |

| 226.00°C (estimated) | [6][7] |

Table 2: Thermal Conductivity and Specific Heat Capacity

| Property | Value | Notes |

| Thermal Conductivity | Data not available | For long-chain esters, values are typically in the range of 0.15-0.20 W/m·K.[8] |

| Specific Heat Capacity | Data not available | For long-chain esters, values are generally around 1.9 J/g·K for the solid phase and 2.2 J/g·K for the liquid phase.[8] |

Experimental Protocols

The characterization of the thermal properties of this compound relies on standard thermoanalytical techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the melting point and other phase transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-15 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[9] An empty sealed pan is used as a reference.

-

Instrument Calibration: The instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Thermal Program:

-

The sample is cooled to a low temperature (e.g., -50°C) to ensure it is in a solid state.

-

The sample is then heated at a constant rate, typically 10°C/min, to a temperature well above its melting point (e.g., 50°C).[10]

-

The sample is held at this temperature for a few minutes to erase its thermal history.

-

A cooling scan is performed at the same rate back to the starting temperature.

-

A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[10]

-

-

Data Analysis: The heat flow is plotted against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Objective: To evaluate the thermal stability and decomposition temperature of this compound.

Instrumentation: A Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.[11]

-

Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[8]

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10 or 20°C/min.[8][12]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[8] The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[13]

Mandatory Visualization

Synthesis of this compound

This compound is synthesized via an esterification reaction between neopentyl glycol and capric acid (decanoic acid), often in the presence of a catalyst and under controlled temperature conditions.[1] A biocatalytic route using an immobilized lipase (B570770) has also been described.[14]

Caption: Workflow for the synthesis of this compound.

References

- 1. specialchem.com [specialchem.com]

- 2. Neopentyl glycol [webbook.nist.gov]

- 3. neopentyl glycol dicaprylate / dicaprate, 70693-32-2 [thegoodscentscompany.com]

- 4. rawsource.com [rawsource.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 27841-06-1 [thegoodscentscompany.com]

- 7. This compound, 27841-06-1 [perflavory.com]

- 8. benchchem.com [benchchem.com]

- 9. Differential Scanning Calorimetry Analysis [intertek.com]

- 10. benchchem.com [benchchem.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Neopentyl Glycol Dicaprate as a Cutaneous Emollient: A Technical Guide

For Immediate Release

IV. Executive Summary

Neopentyl Glycol Dicaprate is a synthetic ester that functions as a highly effective emollient and skin conditioning agent in topical formulations. Its unique branched-chain structure and moderate polarity confer desirable sensory properties, such as a light, non-greasy feel and excellent spreadability. Mechanistically, this compound forms a thin, breathable, and semi-occlusive film on the stratum corneum. This physical barrier reduces the rate of transepidermal water loss (TEWL), thereby increasing skin hydration and maintaining the skin's natural moisture balance.[1] Furthermore, its ability to integrate into the lipid lamellae of the skin enhances softness and smoothness, contributing to an overall improvement in skin texture and appearance. This technical guide provides an in-depth analysis of the physicochemical properties, mechanism of action, and performance data of this compound, along with detailed experimental protocols for its evaluation.

I. Introduction

This compound is the diester of neopentyl glycol and a blend of caprylic and capric acids.[2] It is a versatile and widely utilized ingredient in the cosmetic and pharmaceutical industries, valued for its emollient and skin-conditioning properties.[2][3] Its primary functions are to soften and smooth the skin, enhance the spreadability of topical products, and provide a light, silky after-feel.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core mechanism of action of this compound as an emollient.

II. Physicochemical Properties

The emollient properties of this compound are intrinsically linked to its chemical structure and resulting physicochemical characteristics. Its branched structure and fatty acid chains contribute to its unique sensory profile and interaction with the skin.

| Property | Value | Reference |

| INCI Name | Neopentyl Glycol Dicaprylate/Dicaprate | [2] |

| Chemical Formula | C25H48O4 | [4][5] |

| Molecular Weight | 412.65 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Odor | Odorless | [2] |

| Solubility | Insoluble in water; soluble in oils | [2] |

| Viscosity | Low | [6] |

| Sensory Profile | Light, dry, elegant, silky after-feel, matte finish | [6] |

III. Mechanism of Action as an Emollient

The primary mechanism of action of this compound as an emollient is the formation of a protective, semi-occlusive film on the surface of the skin. This film plays a crucial role in maintaining skin hydration and improving its overall condition.

-

Film Formation and Occlusion: Upon application, this compound spreads evenly across the skin's surface, forming a thin, breathable barrier.[2] This film reduces the rate of transepidermal water loss (TEWL), which is the evaporation of water from the skin's surface.[1] By slowing down this process, the skin is able to retain more moisture, leading to increased hydration of the stratum corneum.[1]

-

Skin Conditioning and Sensory Feel: The ester structure of this compound allows it to integrate with the lipid matrix of the stratum corneum. This interaction helps to smooth and soften the skin, filling in the spaces between corneocytes and creating a more even and supple skin surface. Its low viscosity and unique molecular structure contribute to a light, non-greasy, and silky feel, which is highly desirable in cosmetic and pharmaceutical formulations.[2][6]

-

Enhancement of Formulation Spreadability: The low viscosity and surface tension of this compound contribute to the improved spreadability of topical products.[2] This ensures a more uniform application of the formulation and the active ingredients it may contain.

IV. Experimental Protocols for Efficacy Evaluation

The efficacy of emollients like this compound is quantified through a series of standardized in-vivo and in-vitro tests. Below are detailed methodologies for key experiments.

A. Measurement of Skin Hydration (Corneometry)

Objective: To quantify the effect of this compound on the hydration level of the stratum corneum.

Methodology:

-

Subject Selection: A panel of healthy volunteers with dry to normal skin is selected. Subjects should acclimate to the controlled environment (temperature and humidity) for at least 30 minutes before measurements.

-

Test Areas: Define test areas on the volar forearm of each subject. One area serves as an untreated control, while another is treated with a formulation containing this compound.

-

Baseline Measurement: Baseline skin hydration is measured in all test areas using a Corneometer® (e.g., CM 825, Courage + Khazaka). The probe measures the electrical capacitance of the skin, which correlates with its water content.[7]

-

Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area.

-

Post-Application Measurements: Corneometer readings are taken at specified time points after application (e.g., 1, 2, 4, 6, and 24 hours) to assess the change in skin hydration over time.[7]

-

Data Analysis: The change in Corneometer units from baseline is calculated for both the treated and untreated sites. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the hydration effect.

B. Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the occlusive properties of this compound by measuring its effect on TEWL.

Methodology:

-

Subject and Test Area Preparation: Similar to the corneometry protocol, subjects are acclimated, and test areas are defined on the forearms.

-

Baseline Measurement: Baseline TEWL is measured using a Tewameter® (e.g., TM 300, Courage + Khazaka). The probe measures the water vapor gradient above the skin surface.[8]

-

Product Application: The test formulation is applied to the designated area.

-

Post-Application Measurements: TEWL measurements are taken at set intervals post-application. A decrease in TEWL indicates an occlusive effect.[9]

-

Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated to quantify the occlusivity of the formulation.

C. Sensory Panel Analysis

Objective: To evaluate the sensory characteristics of this compound upon application.

Methodology:

-

Panelist Selection: A trained sensory panel of 10-15 individuals is used.[10]

-

Product Application: A standardized amount of the emollient is applied to a designated area on the panelists' skin (e.g., volar forearm).[10]

-

Attribute Evaluation: Panelists evaluate a predefined set of sensory attributes at specific time points (e.g., immediately after application and after 5-15 minutes). Attributes include:

-

Scaling and Data Analysis: Panelists rate each attribute on a structured scale (e.g., 1-10 or a visual analog scale).[10] The data is then statistically analyzed to create a sensory profile of the emollient.[11]

V. Conclusion

This compound is a high-performance emollient with a well-defined mechanism of action centered on the formation of a semi-occlusive film that reduces transepidermal water loss and enhances skin hydration. Its unique physicochemical properties result in a desirable light and silky sensory profile, making it a versatile ingredient for a wide range of dermatological and cosmetic applications. The experimental protocols outlined in this guide provide a robust framework for the quantitative and qualitative evaluation of its emollient efficacy. For researchers and formulators, this compound offers a reliable and effective solution for developing products that improve skin health and provide a superior user experience.

References

- 1. nbinno.com [nbinno.com]

- 2. specialchem.com [specialchem.com]

- 3. gantrade.com [gantrade.com]

- 4. This compound | C25H48O4 | CID 119729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transepidermal water loss - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicity Profile of Neopentyl Glycol Dicaprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vitro toxicological data for Neopentyl Glycol Dicaprate (CAS No. 27841-06-1), a diester of neopentyl glycol and decanoic acid commonly used as an emollient and skin-conditioning agent in cosmetic and personal care products. This document summarizes key toxicity endpoints, details relevant experimental protocols, and presents logical workflows for the cited assays.

Executive Summary

Quantitative Toxicity Data

The publicly available quantitative data on the in vitro toxicity of this compound is limited. The following tables summarize the findings from the Cosmetic Ingredient Review's safety assessment.[1][2][3]

Table 1: Ocular Irritation Potential

| Assay | Test Substance | Concentration | Result | Reference |

| Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) | This compound in corn oil | 25% | Predicted to have practically no irritation potential | CIR |

Table 2: Mutagenicity Potential

| Assay | Cell Line | Metabolic Activation | Result | Reference |

| Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) | Mouse lymphoma L5178Y cells | With and Without | Negative for mutagenic potential | CIR |

Experimental Protocols and Workflows

Detailed experimental protocols for the specific studies cited in the CIR report are not publicly available. Therefore, this section provides representative, standardized protocols for the types of assays conducted, which are widely accepted in the field of in vitro toxicology.

Ocular Irritation: Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay

The HET-CAM assay is an alternative method used to assess the potential ocular irritancy of a substance by observing its effects on the vascularized chorioallantoic membrane of a chicken embryo.

Experimental Protocol:

-

Egg Incubation: Fertilized hen's eggs are incubated at 37.5°C and 55% relative humidity for nine days, with automatic rotation.

-

Egg Preparation: On day 9, the eggs are candled to check for viability. The shell at the air sac end is opened, and the inner membrane is removed to expose the chorioallantoic membrane (CAM).

-

Test Substance Application: A 0.3 mL volume of the test substance (e.g., 25% this compound in a suitable vehicle like corn oil) is applied directly onto the CAM. A negative control (vehicle) and a positive control (e.g., 1% sodium dodecyl sulfate) are also applied to separate eggs.

-

Observation: The CAM is observed for 5 minutes for signs of hemorrhage (bleeding), lysis (vessel degradation), and coagulation (intravascular or extravascular protein denaturation).

-

Scoring: An irritation score (IS) is calculated based on the time of onset of each of the three endpoints. An IS of 0-0.9 is typically considered non-irritating.[4]

Mutagenicity: In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA)

The MLA is used to evaluate the mutagenic potential of a substance by measuring its ability to induce forward mutations at the thymidine (B127349) kinase (TK) locus in mouse lymphoma L5178Y cells.

Experimental Protocol:

-

Cell Culture: L5178Y/TK+/- mouse lymphoma cells are cultured in appropriate media.

-

Treatment: Duplicate cultures are exposed to a minimum of eight concentrations of the test substance, along with positive and negative (solvent) controls, for 4 hours. This is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Expression Period: Following exposure, the cells are washed and cultured for a 2-day expression period to allow for the fixation of mutations.

-

Cloning: Cells are then plated in a selective medium containing trifluorothymidine (TFT). Only mutant cells lacking a functional TK enzyme (TK-/-) can survive in the presence of TFT. Non-mutant cells are plated in a non-selective medium to determine cloning efficiency.

-

Incubation and Colony Counting: Plates are incubated for 10-14 days to allow for colony formation. Mutant colonies are then counted.

-

Data Analysis: The mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells. A significant, dose-dependent increase in mutant frequency compared to the negative control indicates a positive result.

References

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Neopentyl Glycol Dicaprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprate, a diester of neopentyl glycol and capric acid, is a widely utilized emollient and skin-conditioning agent in the cosmetics and pharmaceutical industries. Its environmental fate, particularly its biodegradability and ecotoxicity, is of critical importance for assessing its overall sustainability and environmental risk profile. This technical guide provides a comprehensive overview of the available data on the biodegradability and aquatic toxicity of this compound. Detailed experimental protocols for key OECD test guidelines are also presented to facilitate a deeper understanding of the methodologies used to generate such data. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on the substance and its structural analogs to provide a thorough assessment.

Chemical Identity and Properties

This compound is a clear, odorless liquid. Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2,2-dimethylpropane-1,3-diyl didecanoate |

| CAS Number | 27841-06-1 |

| Molecular Formula | C25H48O4 |

| Molecular Weight | 412.65 g/mol |

Biodegradability

The biodegradability of a substance is a crucial indicator of its persistence in the environment. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. The Organisation for Economic Co-operation and Development (OECD) has established a series of test guidelines (OECD 301 series) to assess the ready biodegradability of chemicals.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a widely used method to assess the ready biodegradability of poorly soluble substances. The principle of the test is to expose the test substance to a microbial inoculum in a closed system and measure the oxygen consumption over a 28-day period. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) of the substance to calculate the percentage of biodegradation.

Key Methodological Parameters:

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.

-

Test Substance Concentration: A concentration of the test substance that is sufficient to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L is recommended.

-

Test System: The test is conducted in sealed flasks equipped with a device to measure the pressure change resulting from oxygen consumption. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide (B78521) solution.

-

Duration: The test is typically run for 28 days.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Detailed Experimental Workflow:

Caption: Workflow for OECD 301F Manometric Respirometry Test.

Environmental Impact and Ecotoxicity

The environmental impact of a chemical is further assessed by its potential toxicity to aquatic organisms. Standardized tests are used to determine the concentrations at which a substance causes adverse effects on representative species from different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Specific ecotoxicity data for this compound is not widely available in public literature. However, information on the parent alcohol, Neopentyl Glycol, indicates that it is non-toxic to fish, daphnids, and algae[1]. It is important to emphasize that the ecotoxicological profile of the ester may differ from the alcohol.

Aquatic Toxicity Data

The following table summarizes the typical endpoints for aquatic toxicity testing. Currently, no specific data for this compound is available to populate this table.

| Test Organism | Endpoint | Test Guideline | Result (mg/L) |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 (Growth Inhibition) | OECD 201 | Data not available |

| Daphnia (e.g., Daphnia magna) | 48h EC50 (Immobilization) | OECD 202 | Data not available |

| Fish (e.g., Danio rerio) | 96h LC50 (Lethal Concentration) | OECD 203 | Data not available |

Experimental Protocols for Aquatic Toxicity Testing

This test assesses the effect of a substance on the growth of freshwater algae.

Key Methodological Parameters:

-

Test Organism: Typically Pseudokirchneriella subcapitata.

-

Test Concentrations: A range of concentrations of the test substance.

-

Duration: 72 hours.

-

Endpoint: The concentration that causes a 50% reduction in algal growth (EC50) is determined.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for Neopentyl Glycol Dicaprate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neopentyl Glycol Dicaprate as a versatile excipient in the formulation of topical drug delivery systems. The information presented is intended to guide researchers and formulation scientists in leveraging the unique properties of this ingredient to enhance the efficacy and elegance of topical pharmaceutical and cosmeceutical products.

Application Notes

This compound, a diester of neopentyl glycol and capric acid, is a non-occlusive emollient with a light, silky feel.[1][2] Its primary functions in topical formulations include acting as a skin-conditioning agent, an emollient, and a solvent.[1] In the context of drug delivery, it serves as a valuable vehicle component that can improve the dispersion and absorption of active pharmaceutical ingredients (APIs).[3]

Key Advantages in Topical Formulations:

-

Enhanced Spreadability and Aesthetics: Its lightweight and non-greasy nature improves the sensory characteristics of topical products, leading to better patient compliance.[1]

-

Solubilizing Agent: this compound can act as an effective solvent for lipophilic drugs, enhancing their incorporation into various formulation types.

-

Skin Hydration: By forming a thin, breathable barrier on the skin, it helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[2]

-

Potential Permeation Enhancement: It is suggested that this compound may act as a penetration enhancer. Its lipophilic tails can intersperse with the lipid matrix of the stratum corneum, while the more hydrophilic neopentyl glycol portion can hydrate (B1144303) this layer, thereby promoting drug diffusion.

Applications in Various Topical Drug Delivery Systems:

-

Creams and Lotions: Its emollient properties make it an excellent choice for the oil phase of creams and lotions, providing a smooth application and a non-greasy after-feel.

-

Gels and Nanoemulgels: In these systems, this compound can be incorporated as the oil phase to carry lipophilic drugs. Nanoemulgels, in particular, benefit from the small droplet size which can enhance skin penetration.[4][5]

-

Ointments: While less common, it can be used to modify the texture and feel of ointments, making them more cosmetically elegant.

-

Transdermal Patches: It can be used within the adhesive matrix to help dissolve the drug and facilitate its release into the skin.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the permeation enhancement effects of this compound in peer-reviewed literature. The following table is a representative example of how such data would be presented. Researchers are encouraged to perform in-vitro permeation tests to quantify the effects of this compound on their specific API and formulation.

Table 1: Representative In-Vitro Skin Permeation Data for a Model Lipophilic Drug

| Formulation | Drug Concentration (%) | This compound Concentration (%) | Cumulative Drug Permeation at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio* |

| Control (Simple Cream Base) | 1 | 0 | 50 ± 5 | 2.1 ± 0.2 | 1.0 |

| Test Formulation A | 1 | 5 | 75 ± 6 | 3.1 ± 0.3 | 1.48 |

| Test Formulation B | 1 | 10 | 110 ± 8 | 4.6 ± 0.4 | 2.19 |

| Test Formulation C | 1 | 15 | 135 ± 10 | 5.6 ± 0.5 | 2.67 |

*Enhancement Ratio = Jss of Test Formulation / Jss of Control Formulation

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound

This protocol describes the preparation of a basic O/W cream where this compound is a key component of the oil phase.

Materials:

-

Oil Phase:

-

This compound: 10.0% w/w

-

Cetyl Alcohol: 3.0% w/w

-

Stearic Acid: 2.0% w/w

-

Active Pharmaceutical Ingredient (API): X% w/w (dissolved in the oil phase)

-

-

Aqueous Phase:

-

Deionized Water: 78.5 - X% w/w

-

Glycerin: 5.0% w/w

-

Triethanolamine (B1662121): 1.0% w/w

-

-

Preservative:

-

Phenoxyethanol: 0.5% w/w

-

Procedure:

-

Oil Phase Preparation: In a suitable vessel, combine this compound, Cetyl Alcohol, and Stearic Acid. Heat to 70-75°C while stirring until all components are melted and the phase is uniform. If the API is oil-soluble, dissolve it in this phase.

-

Aqueous Phase Preparation: In a separate vessel, combine deionized water and glycerin. Heat to 70-75°C while stirring. Add the triethanolamine to this phase.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently.

-

Preservative Addition: When the temperature of the emulsion is below 40°C, add the preservative and continue to stir until the cream is uniform and has cooled to room temperature.

-

Final QC: Perform final quality control checks including pH, viscosity, and appearance.

Protocol 2: In-Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the methodology for assessing the skin permeation of an API from a topical formulation containing this compound.[6][7]

Materials and Equipment:

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizing agent like polysorbate 80 to maintain sink conditions)[8]

-

Formulation to be tested

-

Magnetic stirrer

-

Water bath or heating block to maintain 32°C at the skin surface[8]

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for API quantification

Procedure:

-

Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells. Carefully inspect the skin for any defects.

-

Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.[8]

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[8]

-

Equilibration: Allow the system to equilibrate for at least 30 minutes. The water jacket of the Franz cell should be maintained at a temperature that ensures the skin surface is at 32°C.[8]

-

Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.[8]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.[8]

-

Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Visualizations

Caption: Proposed mechanism of skin permeation enhancement by this compound.

Caption: Experimental workflow for formulation and in-vitro testing.

References

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. Skin Permeation Enhancement in Aqueous Solution: Correlation With Equilibrium Enhancer Concentration and Octanol/Water Partition Coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. vitro permeation studies: Topics by Science.gov [science.gov]

Application Notes and Protocols: Neopentyl Glycol Dicaprate as a Plasticizer for Polymer Films

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the development of pharmaceutical polymer films, such as those used for transdermal, buccal, or ocular drug delivery, achieving the desired physical properties is paramount.[1] Plasticizers are essential excipients that enhance the flexibility and reduce the brittleness of these films.[1] They function by lowering the polymer's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2]

Neopentyl glycol dicaprate is a synthetic, lightweight emollient ester that serves as an effective plasticizer.[3][4] It is produced through the esterification of neopentyl glycol with capric and caprylic acids.[3] Its non-greasy, non-comedogenic nature and favorable safety profile make it a suitable candidate for pharmaceutical films that come into contact with the skin.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a plasticizer in the formulation of polymer films for drug delivery.

Application Notes

Mechanism of Action

Plasticizers work by embedding themselves between polymer chains, disrupting the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the chains together.[1] This separation of polymer chains increases the free volume and molecular mobility, which in turn lowers the energy required for the polymer to move from a rigid to a flexible state, thereby decreasing the glass transition temperature (Tg).[1][2] The improved flexibility prevents the film from cracking and ensures it can conform to the application surface, such as the skin.

Figure 1. Mechanism of polymer plasticization.

Properties of this compound

This compound possesses several properties that make it an attractive plasticizer for pharmaceutical applications.

| Property | Value / Description | Reference |

| INCI Name | NEOPENTYL GLYCOL DICAPRYLATE/DICAPRATE | [3] |

| Chemical Formula | C₂₅H₄₈O₄ | [5] |

| Molecular Weight | ~412.6 g/mol | [5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Key Features | Lightweight texture, non-greasy, smooth and silky feel, improves spreadability | [3] |

| Solubility | Insoluble in water, lipophilic | [4] |

| Safety | Non-toxic, non-irritating, non-comedogenic | [3][4] |

Effects on Polymer Film Properties

The incorporation and concentration of this compound will significantly influence the film's mechanical properties and drug release profile.[7] While specific data for this compound is limited in public literature, the following tables illustrate the expected effects based on studies of similar plasticizers in pharmaceutical films.[7][8][9]

a) Mechanical Properties

Plasticizers generally increase the elongation (flexibility) and decrease the tensile strength and elastic modulus (rigidity) of a polymer film.[7]

| Plasticizer System (Illustrative Example) | Plasticizer Conc. (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) | Reference |

| Ethyl Cellulose (No Plasticizer) | 0% | - | - | ~528 | [10] |

| CAP-PF127 Film + TEC | 10% | ~25 | ~10 | ~700 | [7][9] |

| CAP-PF127 Film + TEC | 20% | ~15 | ~25 | ~400 | [7][9] |

| CAP-PF127 Film + TBC | 10% | ~20 | ~15 | ~600 | [7][9] |

| CAP-PF127 Film + TBC | 20% | ~10 | ~30 | ~300 | [7][9] |

| (Data is illustrative, based on Triethyl Citrate (TEC) and Tributyl Citrate (TBC) in Cellulose Acetate Phthalate films) |

b) Drug Release

Plasticizers can modify the drug release rate by increasing the mobility of polymer chains, which facilitates drug diffusion through the polymer matrix.[2] The effect can vary depending on the properties of the plasticizer, drug, and polymer.[7]

| Plasticizer System (Illustrative Example) | Drug | Cumulative Release at 3 hours (%) | Reference |

| CAP-PF127 Film + TEC (20%) | Quercetin | 52-56% | [7] |

| CAP-PF127 Film + TBC (20%) | Quercetin | 74-80% | [7] |

| CAP-PF127 Film + TEC (20%) | Pirfenidone | >95% (at 6 hours) | [7] |

| CAP-PF127 Film + TBC (20%) | Pirfenidone | >95% (at 6 hours) | [7] |

| (Data is illustrative, showing how different plasticizers (TEC vs. TBC) can alter release rates of different drugs) |

Experimental Protocols

Protocol 1: Preparation of Polymer Films by Solvent Casting

The solvent casting method is a widely used technique for preparing uniform polymer films in a laboratory setting.[1][10]

Materials:

-

Film-forming polymer (e.g., Ethyl Cellulose, Eudragit® RLPO, HPMC)

-

This compound (Plasticizer)

-

Active Pharmaceutical Ingredient (API)

-

Volatile solvent (e.g., ethanol, ethyl acetate, acetone, or a mixture)

-

Petri dish or a flat, level casting surface

-

Magnetic stirrer and stir bar

-

Desiccator or controlled-environment chamber

Procedure:

-

Polymer Solution Preparation: Accurately weigh the desired amount of polymer and dissolve it in a measured volume of the chosen solvent in a beaker or flask. Stir using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

-

Addition of Plasticizer and API: Accurately weigh and add the this compound to the polymer solution. The concentration is typically varied (e.g., 5%, 10%, 20% w/w of the polymer weight) to find the optimal level. If incorporating an API, dissolve it in the solution at this stage.

-

Mixing: Continue stirring the solution until all components are fully dissolved and the solution is homogenous.

-

Casting: Pour a specific volume of the final solution into a level Petri dish. The volume will determine the final thickness of the film.

-

Solvent Evaporation: Place the cast film in an environment that allows for slow, controlled evaporation of the solvent. This can be a fume hood with the sash partially closed or a controlled-environment chamber at a set temperature (e.g., 25°C or 40°C). Avoid rapid evaporation, which can cause defects in the film.

-

Drying and Removal: Once the solvent has completely evaporated (typically 24-48 hours), the film can be carefully peeled from the casting surface.

-

Storage: Store the prepared films in a desiccator to protect them from moisture until characterization.

Figure 2. Workflow for solvent casting of polymer films.

Protocol 2: Characterization of Polymer Films

A series of tests should be performed to characterize the physical and functional properties of the films.

a) Mechanical Properties (Tensile Strength & Elongation)

-

Instrument: Texture Analyzer or Universal Testing Machine with film grips.

-

Method:

-

Cut the film into uniform rectangular strips (e.g., 10 mm x 50 mm).

-

Measure the thickness of each strip at multiple points using a digital micrometer and calculate the average.

-

Mount the strip into the grips of the instrument.

-

Apply a constant rate of extension (e.g., 1 mm/s) until the film breaks.

-

The instrument software will record the force (load) versus displacement (extension).

-

Tensile Strength (MPa) is calculated as the maximum force applied divided by the original cross-sectional area of the film.

-

Percent Elongation (%) is the change in length at the point of rupture divided by the initial length, multiplied by 100.

-

b) Thermal Properties (Glass Transition Temperature - Tg)

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Method:

-

Accurately weigh a small sample of the film (5-10 mg) into an aluminum DSC pan and seal it.

-

Place the pan in the DSC cell alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The Tg is identified as a stepwise change in the heat flow curve in the resulting thermogram.

-

c) In Vitro Drug Release

-

Apparatus: USP Dissolution Apparatus II (Paddle) or Franz Diffusion Cell (for transdermal films).

-

Method (using Paddle Apparatus):

-

Cut a precise area of the drug-loaded film (e.g., 2 cm x 2 cm).

-

Fill the dissolution vessel with a known volume of release medium (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C.

-

Place the film in the vessel (it can be fixed to a slide or holder to prevent floating).

-

Begin paddle rotation at a set speed (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed medium.

-

Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).[11]

-

Calculate the cumulative percentage of drug released over time.

-

Figure 3. General workflow for polymer film characterization.

Conclusion

This compound is a promising plasticizer for the development of polymer films in pharmaceutical applications. Its desirable physical properties and safety profile make it an excellent candidate for formulations intended for topical or mucosal contact. By systematically applying the protocols outlined above, researchers can effectively formulate and characterize polymer films, optimizing the concentration of this compound to achieve the desired flexibility, stability, and drug release kinetics for their specific application.

References

- 1. crpsonline.com [crpsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. specialchem.com [specialchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound | C25H48O4 | CID 119729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Combined Effects of Drugs and Plasticizers on the Properties of Drug Delivery Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Combined Effects of Drugs and Plasticizers on the Properties of Drug Delivery Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple, One-Pot Method for Preparing Transparent Ethyl Cellulose Films with Good Mechanical Properties | MDPI [mdpi.com]

- 11. In vitro drug release studies of polymeric freeze-dried wafers and solvent-cast films using paracetamol as a model soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of Neopentyl Glycol Dicaprate in Lubricant Compositions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprate (NPGDC) is a synthetic ester that is gaining attention as a high-performance base stock for lubricant formulations.[1][2] Belonging to the class of polyol esters, NPGDC offers a unique combination of properties that make it a compelling alternative to conventional mineral oils and other synthetic base stocks like polyalphaolefins (PAOs).[1][2] Its inherent high viscosity index, good thermal and oxidative stability, and excellent lubricity contribute to enhanced equipment protection, extended lubricant life, and improved energy efficiency.[3][4] These application notes provide a comprehensive overview of the formulation of NPGDC in lubricant compositions, including its physicochemical properties, performance characteristics, and detailed experimental protocols for evaluation.

Physicochemical Properties of this compound

This compound is synthesized through the esterification of neopentyl glycol with capric acid. This process results in a stable diester with desirable lubricating properties. The table below summarizes the key physicochemical properties of a representative Neopentyl Glycol Diester (NPGDE) derived from palm oil fatty acids, which serves as a close analogue to NPGDC.

| Property | Value | Test Method |

| Oxidative Stability (Onset Temperature) | 184 °C | Differential Scanning Calorimetry (DSC) |

| Pour Point | 10 °C | ASTM D97 |

| Flash Point | 235 °C | ASTM D92 |

| Viscosity Index | 160 | ASTM D2270 |

| Coefficient of Friction (40 °C) | 0.20 | Pin-on-Disk |

| Coefficient of Friction (100 °C) | 0.19 | Pin-on-Disk |

Data sourced from a study on Neopentyl Glycol Diester from palm oil fatty acids.[3][4]

Performance Advantages in Lubricant Formulations

The unique molecular structure of neopentyl glycol esters imparts several performance advantages in lubricant formulations. The absence of beta-hydrogens in the neopentyl glycol backbone contributes to their excellent thermal and oxidative stability.[3]

Comparative Performance Data